Dibutyryl cAMP;DBcAMP
Overview
Description
Dibutyryl cAMP;DBcAMP is a useful research compound. Its molecular formula is C36H54CaN10O12P2 and its molecular weight is 920.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dibutyryl cAMP;DBcAMP suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibutyryl cAMP;DBcAMP including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurological Research : DBcAMP was investigated for its effects on spinal cord injury (SCI), demonstrating both histopathological changes and behavioral deficits, indicating the need for careful consideration of its application in CNS studies (Fouad et al., 2009).
Cardiovascular and Atherosclerotic Research : DBcAMP was shown to decrease proliferative activity and cholesteryl ester content in atherosclerotic human aorta cells, suggesting its potential in addressing atherosclerotic manifestations (Tertov et al., 1982).
Endocrine System Studies : The compound has been used to study thyroid hormone conversion in rat brain astrocytes, providing a model for understanding T4 to T3 conversion in the brain (Leonard, 1988).
Muscular and Neuromuscular Research : DBcAMP was found to have an anti-fatigue effect in patients with myasthenia gravis, highlighting its potential in neuromuscular transmission studies (Hashimoto et al., 1976).
Placental and Reproductive Biology : In rat placental cells and explants, DBcAMP modulates growth and differentiation, impacting DNA synthesis, progesterone release, and cell morphology (Soares et al., 1989).
Immunology : DBcAMP can stimulate antibody production in B cells and inhibit helper T cell activity, affecting interleukin and cytokine production, thus playing a role in immune response modulation (Gilbert et al., 1985).
Oncology : In a study of a human salivary gland adenocarcinoma cell line, DBcAMP induced morphologic changes and biologic marker alterations, suggesting its utility in cancer research (Yoshida et al., 1986).
Neurodevelopment : DBcAMP was shown to promote development and survival of mesencephalic dopaminergic neurons, indicating its importance in studies related to brain development and neurodegenerative diseases (Michel & Agid, 1996).
Cognitive Function Studies : Research on diabetic rats showed that DBcAMP enhances cognitive functions by increasing hippocampal neurogenesis (Al‐Farhan & Rao, 2019).
Hepatic Research : DBcAMP was found to protect against liver injury in mice, suggesting its therapeutic potential in liver diseases (Arai et al., 1995).
properties
IUPAC Name |
calcium;9-[(4aR,6R,7R,7aR)-7-butoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-N-butylpurin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H28N5O6P.Ca/c2*1-3-5-7-19-16-13-17(21-10-20-16)23(11-22-13)18-15(26-8-6-4-2)14-12(28-18)9-27-30(24,25)29-14;/h2*10-12,14-15,18H,3-9H2,1-2H3,(H,24,25)(H,19,20,21);/q;;+2/p-2/t2*12-,14-,15-,18-;/m11./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVFMOFYPMQNAU-UXYIIXGMSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OCCCC.CCCCNC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OCCCC.[Ca+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])OCCCC.CCCCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])OCCCC.[Ca+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54CaN10O12P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
920.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutyryl cAMP;DBcAMP |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.